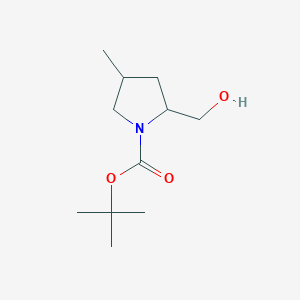

1-Boc-2-hydroxymethyl-4-methylpyrrolidine

Description

BenchChem offers high-quality 1-Boc-2-hydroxymethyl-4-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-2-hydroxymethyl-4-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCHOAIXJTLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural and Synthetic Paradigm of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine

Executive Summary

In the landscape of modern medicinal chemistry, the spatial orientation and conformational rigidity of small-molecule intermediates dictate the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 1-Boc-2-hydroxymethyl-4-methylpyrrolidine has emerged as a critical chiral building block[1]. By integrating a conformationally restricted pyrrolidine core with orthogonal reactive handles, this compound serves as a foundational scaffold in the synthesis of peptidomimetics, kinase inhibitors, and organocatalysts.

This whitepaper deconstructs the structural causality, physicochemical properties, and validated synthetic methodologies associated with this molecule, providing a definitive guide for its application in advanced drug development.

Structural Causality & Stereochemical Impact

The utility of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine is not merely a function of its functional groups, but rather the synergistic effect of its precise stereochemistry and steric profile.

-

The Pyrrolidine Core: Provides a rigid secondary amine framework that mimics the natural amino acid proline. This rigidity reduces the entropic penalty upon binding to target proteins.

-

C4-Methyl Substitution: The addition of a methyl group at the C4 position induces a specific ring pucker (typically favoring a Cγ-exo or Cγ-endo conformation depending on the stereoisomer). This conformational bias is crucial for optimizing the binding thermodynamics in deep hydrophobic pockets of kinase enzymes[1].

-

C2-Hydroxymethyl Handle: Serving as a versatile synthetic vector, the -CH₂OH group can be oxidized to a carboxylic acid or aldehyde, or converted into a leaving group (e.g., tosylate) for nucleophilic substitution[1].

-

N-Boc Protection (tert-Butoxycarbonyl): The Boc group provides massive steric shielding, preventing unwanted N-alkylation or acylation during downstream functionalization. Causally, its acid-labile nature allows for orthogonal deprotection strategies without disturbing base-sensitive functional groups elsewhere in the complex molecule.

Physicochemical Data Summary

To ensure precise stoichiometric calculations and analytical tracking, the foundational quantitative data for the primary stereoisomers are summarized below[1][2].

| Property | Data / Specification |

| Chemical Name | 1-Boc-2-hydroxymethyl-4-methylpyrrolidine |

| CAS Number (2S, 4R) | 220047-75-6[1] |

| CAS Number (2S, 4S) | 540501-56-2[2] |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Key Functional Groups | N-Boc, Primary Alcohol, Pyrrolidine ring |

| Physical State | Viscous liquid to low-melting solid (temperature dependent) |

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine typically begins from the corresponding stereoisomer of 4-methylproline. As a Senior Application Scientist, I emphasize chemoselectivity: the reduction of the carboxylic acid must occur without cleaving the Boc protecting group.

Workflow Diagram

Synthetic workflow from 4-methylproline to the target Boc-protected pyrrolidine.

Step-by-Step Experimental Protocol

Phase 1: N-Boc Protection Causality: Protecting the secondary amine prevents self-condensation and directs the subsequent reduction exclusively to the carboxylic acid.

-

Initialization: Dissolve (2S,4R)-4-methylproline (1.0 eq) in a 1:1 mixture of THF and H₂O.

-

Basification: Add NaOH (1.1 eq) to deprotonate the amine, enhancing its nucleophilicity.

-

Protection: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

-

Reaction & Workup: Stir at room temperature for 12 hours. Acidify the aqueous layer to pH 3 using 1M KHSO₄ (avoiding strong acids like HCl that could prematurely cleave the Boc group), and extract with Ethyl Acetate.

Phase 2: Chemoselective Reduction Causality: Using Lithium Aluminum Hydride (LiAlH₄) poses a risk of reducing the Boc group to an N-methyl group. Instead, activating the acid as a mixed anhydride allows for the use of the milder reducing agent, Sodium Borohydride (NaBH₄).

-

Activation: Dissolve N-Boc-4-methylproline in anhydrous THF under an inert N₂ atmosphere. Cool to -15°C. Add N-methylmorpholine (NMM, 1.2 eq) followed by ethyl chloroformate (1.1 eq). Stir for 30 minutes to form the mixed anhydride.

-

Reduction: Filter the precipitated NMM-HCl salt. Add the filtrate dropwise to a vigorously stirring aqueous solution of NaBH₄ (2.5 eq) at 0°C.

-

Quenching & Isolation: Stir for 2 hours. Quench excess NaBH₄ with a saturated NH₄Cl solution. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-2-hydroxymethyl-4-methylpyrrolidine.

Mechanistic Applications in Drug Development

The strategic value of this compound lies in its downstream functionalization. It acts as a central hub for generating diverse pharmacophores[1].

Downstream functionalization pathways for advanced drug development applications.

Pathway Analysis

-

Oxidation to Proline Derivatives: Utilizing mild oxidants like TEMPO/BAIB converts the hydroxymethyl group back to a carboxylic acid[1]. This is critical when the stereocenter at C2 needs to be preserved for the synthesis of complex proline-based peptidomimetics.

-

Nucleophilic Substitution: Converting the alcohol to a mesylate or tosylate creates an excellent leaving group. Subsequent displacement with amines or azides yields diamine scaffolds, heavily utilized in the design of targeted kinase inhibitors where the pyrrolidine nitrogen and the new amine interact with the hinge region of the kinase domain.

Analytical Validation System

To ensure the trustworthiness (E-E-A-T) of the synthesized batch, the following self-validating analytical protocol must be strictly adhered to:

-

Chiral HPLC: Establish enantiomeric and diastereomeric excess (ee/de > 98%). Use a chiral stationary phase (e.g., Chiralpak AD-H) to confirm that no epimerization occurred at the C2 or C4 positions during the mixed anhydride formation.

-

¹H NMR (400 MHz, CDCl₃): Confirm the presence of the Boc group (strong singlet at ~1.45 ppm, integrating to 9H). The rotameric nature of the Boc group often results in broadened or doubled peaks for the pyrrolidine ring protons at room temperature; running the NMR at an elevated temperature (e.g., 60°C in DMSO-d6) will coalesce these peaks, validating the structure.

-

LC-MS: Confirm the mass. Due to the fragility of the Boc group under standard ESI-MS conditions, look for the [M+H-tBu]⁺ or [M+H-Boc]⁺ fragmentation peaks alongside the parent [M+H]⁺ ion (m/z 216.3).

References

- (2S,4R)

- (2S,4S)

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the spatial arrangement of pharmacophores is paramount to achieving target selectivity and high binding affinity. 1-Boc-2-hydroxymethyl-4-methylpyrrolidine has emerged as a highly versatile, stereochemically rich building block. It is predominantly utilized in the synthesis of peptidomimetics and the development of next-generation kinase inhibitors[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving deep into the causality of its structural design, its mechanistic role in drug discovery, and field-proven, self-validating protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

Before integrating any building block into a synthetic pipeline, understanding the quantitative parameters and the purpose of each functional group is critical. The molecular formula of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine is C11H21NO3 , with a molecular weight of 215.29 g/mol [2].

Quantitative & Categorical Data

Table 1: Core Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| Core Scaffold | Pyrrolidine |

| N-Protecting Group | tert-Butoxycarbonyl (Boc) |

Because stereochemistry dictates the spatial trajectory of attached functional groups, the compound is available in specific enantiomeric configurations.

Table 2: Stereoisomer CAS Registry

| Stereochemistry | CAS Number | Primary Application Focus |

| (2S,4R) | 220047-75-6 | Enantioselective kinase inhibitors[2] |

| (2S,4S) | 540501-56-2 | Chiral ligand development[3] |

| Unspecified | 1615221-98-1 | General screening libraries[4] |

Causality in Structural Design

Every moiety on this scaffold serves a distinct mechanistic purpose in drug design:

-

tert-Butoxycarbonyl (Boc) Group: Provides an orthogonal protection strategy. It is stable to the nucleophiles and bases used in downstream coupling but can be cleanly cleaved under acidic conditions (e.g., TFA or HCl in dioxane) without degrading the pyrrolidine core.

-

Hydroxymethyl Group (-CH2OH): Acts as the primary functionalization handle. It can be oxidized to an aldehyde for reductive aminations, or converted into a leaving group (mesylate/tosylate) for direct nucleophilic displacement[1].

-

C4-Methyl Group: This is the critical "conformational lock." In kinase inhibitor design, the steric bulk of the methyl group restricts the pyrrolidine ring's flexibility. By pre-organizing the molecule into its active binding conformation, it significantly reduces the entropic penalty upon target engagement, thereby boosting binding affinity.

Experimental Workflows: Scaffold Functionalization

To integrate this scaffold into a drug discovery pipeline, the hydroxymethyl group is most commonly converted into an amine linkage. Below are field-proven, step-by-step protocols designed as self-validating systems to ensure high fidelity and yield.

Protocol 1: Swern Oxidation to Aldehyde

Objective: Convert the C2-hydroxymethyl group to an aldehyde without epimerizing the sensitive C2 chiral center.

Causality & In-Process Controls (IPC):

-

Temperature Control: The reaction must be strictly maintained at -78 °C. Allowing the temperature to rise prematurely triggers the Pummerer rearrangement, yielding unwanted thioacetal impurities instead of the target aldehyde.

-

Self-Validating IPC: Monitor the reaction via Thin Layer Chromatography (TLC). Because the Boc group renders standard ninhydrin stains ineffective, use a KMnO4 stain. The validation of success is the disappearance of the starting material (Rf ~0.3 in 30% EtOAc/Hexane) and the appearance of a less polar aldehyde spot (Rf ~0.6).

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool the system to -78 °C using a dry ice/acetone bath.

-

Activation: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

-

Substrate Addition: Dissolve 1-Boc-2-hydroxymethyl-4-methylpyrrolidine (1.0 eq) in anhydrous DCM and add it dropwise to the activated complex. Stir for exactly 45 minutes at -78 °C.

-

Quenching: Add triethylamine (Et3N, 5.0 eq) dropwise. The excess base neutralizes the intermediate and drives the oxidation to completion.

-

Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH4Cl, extract with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Reductive Amination for Pharmacophore Coupling

Objective: Couple the newly formed aldehyde with a primary amine (e.g., a kinase hinge-binding fragment).

Causality & In-Process Controls (IPC):

-

Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is mild enough to selectively reduce the imine intermediate without reducing unreacted aldehyde back to the starting alcohol.

-

Self-Validating IPC: Conduct LC-MS analysis on the crude mixture. The presence of the expected [M+H]+ peak for the coupled product, alongside the disappearance of the aldehyde mass, confirms successful imine formation and selective reduction.

Step-by-Step Methodology:

-

Imine Formation: Combine the aldehyde intermediate (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

-

Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to the stirring solution. Allow the reaction to proceed for 12 hours.

-

Workup: Quench carefully with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over MgSO4, and purify via silica gel flash chromatography.

Visualizing the Synthetic Workflow

The following diagram maps the logical progression and causality of the synthetic protocols described above, illustrating how the raw scaffold is transformed into a functionalized drug core.

Synthetic workflow integrating the pyrrolidine scaffold into kinase inhibitors.

Analytical Validation Standards

To maintain scientific integrity and ensure downstream experimental success, the final functionalized intermediate must undergo rigorous analytical validation:

-

Chiral HPLC: Essential to confirm that the C2 stereocenter did not epimerize during the basic conditions of the Swern oxidation quench. The enantiomeric excess (ee) should remain >98%.

-

1H NMR (400 MHz, CDCl3): Validation is confirmed by the disappearance of the hydroxymethyl protons (~3.5-3.7 ppm) and the appearance of the aldehyde proton (~9.5 ppm) prior to reductive amination. The Boc protecting group will consistently appear as a distinct, sharp singlet (~1.4 ppm, 9H).

References

Sources

Stereoselective Synthesis and Functionalization of 4-Methylpyrrolidine Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

The 4-methylpyrrolidine scaffold is a privileged pharmacophore embedded within numerous high-value therapeutics, ranging from broad-spectrum antibiotics to targeted antiviral agents. For instance, (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid is a critical chiral building block in the development of advanced beta-lactam antibiotics. Its rigid pyrrolidine-carboxylic acid architecture provides enhanced steric shielding against beta-lactamases, rendering resulting carbapenem derivatives highly active against resistant pathogens such as Pseudomonas aeruginosa.

Because the biological efficacy of these molecules is strictly dependent on their 3D spatial orientation, achieving absolute stereocontrol during synthesis is paramount. This whitepaper deconstructs the two dominant retrosynthetic paradigms for accessing optically pure 4-methylpyrrolidines: the Chiral Pool Approach (relying on pre-existing stereocenters) and De Novo Cyclization (relying on asymmetric catalysis).

Mechanistic Causality in Stereocontrol

Paradigm A: Chiral Pool Functionalization

When synthesizing pyrrolidines from naturally occurring amino acids (e.g., L-aspartic acid or 4-hydroxy-L-proline), stereocontrol is governed by steric shielding .

In the synthesis of the Hepatitis C drug Elbasvir, the precursor is derived from commercially available Boc-protected trans-4-hydroxy-L-proline[1]. The secondary alcohol is oxidized to a ketone using TEMPO, followed by functionalization with Bredereck’s reagent to form an enaminone, and subsequent Grignard addition to yield an enone[1]. The causality of stereocontrol emerges during the reduction of this enone: by utilizing lithium triethylborohydride (

Similarly, when starting from L-aspartic acid, researchers utilize bulky protecting groups to direct alkylation. The methylation of dimethyl (2S)-N-benzyl-N-(9-phenylfluoren-9-yl)aspartate relies on the immense steric footprint of the 9-phenylfluoren-9-yl group, which completely blocks the re-face of the enolate[2]. Consequently, methyl iodide is forced to approach from the si-face, yielding (3R)-3-methylaspartate in 91% yield with exceptional diastereoselectivity[2].

Paradigm B: De Novo Asymmetric Cycloaddition

For the de novo construction of the pyrrolidine ring, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) is the premier methodology[3].

The causality of stereocontrol here is driven by bidentate chelation and chiral pocket formation . A metal salt, typically Silver Acetate (AgOAc), coordinates simultaneously to the imine nitrogen and the adjacent ester carbonyl oxygen. This bidentate chelation acidifies the

Logical Workflow of Synthetic Paradigms

Figure 1: Divergent Retrosynthetic Pathways for Stereoselective 4-Methylpyrrolidine Synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success before proceeding.

Protocol 1: Chiral Pool Alkylation via L-Aspartic Acid Derivative

Objective: Synthesize (3R)-3-methylaspartate precursor with >95% de.[2]

-

Preparation & Enolization:

-

Dissolve dimethyl (2S)-N-benzyl-N-(9-phenylfluoren-9-yl)aspartate (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the system to -78 °C.

-

Dropwise, add Lithium bis(trimethylsilyl)amide (LHMDS, 1.1 equiv). Stir for 45 minutes to ensure complete enolate formation.

-

Self-Validation Checkpoint: A distinct color change (typically deep yellow/orange) indicates successful enolate generation.

-

-

Stereoselective Alkylation:

-

Add Methyl Iodide (MeI, 1.5 equiv) dropwise at -78 °C. The 9-phenylfluoren-9-yl group sterically blocks the re-face, forcing si-face attack.

-

Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

-

-

Quench & Workup:

-

Quench the reaction with saturated aqueous

to protonate any unreacted enolate and neutralize the base. -

Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

-

-

Validation & Quality Control:

-

Analyze the crude mixture via

NMR. The appearance of a new methyl doublet ( -

Run Chiral HPLC to validate the diastereomeric excess (de > 95%). If de is lower, the reaction temperature was likely compromised during MeI addition.

-

Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition

Objective: Synthesize trans-3,4-disubstituted pyrrolidines via Ag-catalyzed cycloaddition.[3][5]

-

Catalyst Complexation:

-

In a flame-dried Schlenk tube under nitrogen, combine AgOAc (5 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP or a custom ferrocenyl ligand, 5.5 mol%) in dry THF.

-

Stir at room temperature for 30 minutes to allow the chiral bidentate complex to form fully.

-

-

Ylide Generation & Cycloaddition:

-

Add the imine precursor (1.0 equiv) to the catalyst solution. Stir for 15 minutes.

-

Cool the reaction to -20 °C (lowering the temperature decreases the energy of the diastereomeric transition states, maximizing stereoselectivity)[3].

-

Add the dipolarophile (e.g., an electron-deficient alkene, 1.2 equiv) dropwise.

-

-

Monitoring & Workup:

-

Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the imine mass peak disappears and the product mass peak [M+H]+ dominates.

-

Quench with saturated aqueous

, extract with dichloromethane, dry, and concentrate[3].

-

-

Validation & Quality Control:

-

Purify via flash column chromatography.

-

Determine enantiomeric excess (ee) via Chiral HPLC. A successful run should yield >90% ee. If ee is low, verify the anhydrous nature of the THF, as trace water can disrupt Ag-ligand coordination[3].

-

Quantitative Yield & Selectivity Analysis

The table below consolidates the quantitative performance metrics of the primary synthetic strategies discussed, providing a comparative baseline for process development chemists.

| Synthetic Strategy | Starting Material | Key Reagents & Catalysts | Stereocontrol Mechanism | Typical Yield | Selectivity (ee/dr) |

| Chiral Pool Alkylation | L-Aspartic Acid | MeI, LHMDS, | Steric shielding by massive protecting groups (e.g., 9-phenylfluoren-9-yl) | 65–89% | >95% de |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | AgOAc, Chiral Phosphine Ligand | Bidentate chelation & chiral ligand pocket dictating facial approach | 51–85% | Up to 99% ee, 90:10 dr |

| Proline Functionalization | 4-Hydroxy-L-Proline | TEMPO, Bredereck's Reagent, | Hydride attack from the less sterically hindered face of the enone | 70–80% | >98% de |

Conclusion

The synthesis of 4-methylpyrrolidine derivatives requires rigorous orchestration of steric and electronic factors. While chiral pool approaches offer highly reliable and scalable routes by leveraging the innate stereocenters of natural amino acids, de novo asymmetric cycloadditions provide unparalleled modularity for generating heavily substituted, complex pyrrolidine architectures. By understanding the mechanistic causality behind reagent choices—such as the necessity of bulky protecting groups for facial shielding or the precise coordination geometry of silver-phosphine complexes—researchers can systematically optimize yields and stereoselectivity for next-generation drug development.

References

-

Title: A Large-Scale Preparation of (3S, 4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and Its Analogs from L-Aspartic Acid. Source: J-Stage. URL:[2]

-

Title: (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid. Source: ChemShuttle. URL:

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI. URL:[1]

-

Title: Technical Support Center: Stereoselective Synthesis of Pyrrolidines. Source: Benchchem. URL:[3]

-

Title: A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Source: ACS Publications. URL:[5]

Sources

Advanced Safety and Handling Whitepaper: 1-Boc-2-hydroxymethyl-4-methylpyrrolidine in Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently encounter 1-Boc-2-hydroxymethyl-4-methylpyrrolidine as a critical chiral building block. It is extensively utilized in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands due to its distinct spatial orientation and versatile functional groups[1].

While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often fail to explain the chemical causality behind their safety mandates. This whitepaper transcends the traditional 16-section SDS template. It is designed for drug development professionals, providing an in-depth mechanistic understanding of the compound's toxicology, reactivity, and step-by-step laboratory protocols to ensure both personnel safety and experimental integrity.

Chemical Identity & Physical Data

Understanding the physical properties of a compound is the first step in risk mitigation. The presence of the tert-butoxycarbonyl (Boc) protecting group significantly alters the physical state and solubility profile of the base pyrrolidine.

| Property | Specification |

| Chemical Name | 1-Boc-2-hydroxymethyl-4-methylpyrrolidine |

| Common Isomer CAS Numbers | 220047-75-6 (2S,4R)[1]; 540501-56-2 (2S,4S)[2] |

| General CAS Number | 1615221-98-1 |

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol [1] |

| Functional Groups | N-Boc (C1), Hydroxymethyl (C2), Methyl (C4) |

| Appearance | Viscous liquid to low-melting solid (isomer dependent) |

Mechanistic Toxicology & Hazard Identification

Standard GHS classifications for Boc-protected pyrrolidines typically include Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 (Respiratory) [3][4]. However, effective safety protocols require understanding why these hazards exist.

Dermal and Ocular Toxicity Causality

The parent molecule, pyrrolidine, is a highly caustic secondary amine. By protecting the nitrogen with a Boc group, the basicity is neutralized, forming a carbamate. However, the Boc group introduces significant lipophilicity .

-

Skin Contact: This lipophilicity acts as a dermal penetration enhancer, allowing the molecule to rapidly cross the stratum corneum. Once absorbed, localized enzymatic cleavage or hydrolysis can release the mildly basic amine, leading to delayed, deep-tissue irritation[5].

-

Eye Contact: The C2-hydroxymethyl group serves as a potent hydrogen bond donor and acceptor. Upon contact with the ocular mucosa, it interacts aggressively with corneal proteins, causing severe irritation and potential damage[6].

Inhalation Hazards

While the compound has a relatively low vapor pressure at room temperature, aerosolization during solvent evaporation or transfer can lead to respiratory tract irritation (STOT SE 3)[7]. The compound must be handled within a certified fume hood.

Reactivity Profile and Storage Logic

Stability and Incompatibilities

1-Boc-2-hydroxymethyl-4-methylpyrrolidine is stable under standard, neutral, or basic conditions. It is specifically designed to withstand nucleophilic attacks and basic environments (e.g., Grignard reactions, basic alkylations).

Critical Hazard: The compound is highly incompatible with strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)). Acidic exposure triggers the auto-catalytic cleavage of the Boc group. This reaction is not only exothermic but generates equimolar amounts of carbon dioxide (CO2) and isobutylene gas [3]. In a sealed vessel, this rapid gas evolution will cause catastrophic over-pressurization and vessel rupture.

Storage Protocol

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent gradual oxidation of the hydroxymethyl group.

-

Temperature: Store at 2–8°C. Lower temperatures minimize the kinetic energy available for spontaneous degradation.

-

Segregation: Store strictly away from Lewis and Brønsted acids[3].

Experimental Workflows & Safety Protocols

The following protocols are designed as self-validating systems . Every step includes a mechanistic check to ensure the reaction or safety procedure is proceeding as intended.

Protocol A: Controlled Boc-Deprotection (TFA/DCM Method)

This is the most common workflow involving this compound, carrying the highest risk of pressurization accidents.

-

Preparation: Dissolve 1.0 eq of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine in anhydrous Dichloromethane (DCM) (0.2 M concentration) in a round-bottom flask.

-

Venting (Critical Safety Step): Equip the flask with a reflux condenser attached to a mineral oil bubbler. Do not seal the system.

-

Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 10.0 eq of Trifluoroacetic acid (TFA) dropwise.

-

Self-Validation (Gas Evolution): Observe the bubbler. You should immediately see gas evolution (CO2 and isobutylene). The rate of bubbling is a direct proxy for the reaction kinetics.

-

Monitoring: Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases. Validate via Thin Layer Chromatography (TLC) (Ninhydrin stain will turn deep purple/pink, confirming the presence of the free secondary amine).

-

Quenching: Concentrate under reduced pressure (ensure the vacuum pump is properly cold-trapped to catch residual TFA). Neutralize the resulting TFA salt with saturated aqueous NaHCO3 until the aqueous layer validates at pH > 8 using pH paper.

Workflow and hazard mitigation logic for acidic Boc-deprotection.

Protocol B: Emergency Spill Mitigation

In the event of a spill, the primary goal is to prevent dermal absorption and respiratory exposure[6].

-

Assessment: Identify the volume. For spills >50 mL, immediately evacuate the lab and contact Environmental Health and Safety (EHS).

-

PPE Verification: Ensure you are wearing double nitrile gloves (due to the compound's lipophilicity), splash goggles, and a lab coat.

-

Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Never use combustible materials like sawdust, as residual basicity/acidity from impurities can trigger exothermic reactions.

-

Neutralization/Cleanup: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

-

Validation: Wash the spill area with a 5% aqueous acetic acid solution to neutralize any trace free-amines, followed by copious amounts of water.

Emergency spill response logic for Boc-protected pyrrolidines.

References

Sources

- 1. (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine | 220047-75-6 | Benchchem [benchchem.com]

- 2. CAS 540501-56-2 | 4H56-1-SH | MDL MFCD18071966 | (2S,4S)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine | SynQuest Laboratories [synquestlabs.com]

- 3. fishersci.com [fishersci.com]

- 4. N-Boc-pyrrolidine 97 86953-79-9 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Therapeutic Applications and Synthetic Utility of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine Scaffolds in Drug Discovery

Executive Summary

In modern medicinal chemistry, the spatial orientation and conformational rigidity of small-molecule building blocks are critical for achieving high target affinity and selectivity. 1-Boc-2-hydroxymethyl-4-methylpyrrolidine (and its stereoisomers, such as the (2S,4R) and (2S,4S) configurations) has emerged as a privileged chiral scaffold. By locking the pyrrolidine ring into specific puckered conformations, this scaffold minimizes the entropic penalty of protein binding, making it highly valuable in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and epigenetic targeting agents [1].

This technical guide provides an in-depth analysis of the structural mechanics, therapeutic applications, and validated synthetic workflows associated with this versatile chemical precursor.

Structural and Stereochemical Mechanics

The utility of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine lies in its precisely engineered functional groups, each serving a distinct mechanistic purpose in drug design:

-

Conformational Locking via the 4-Methyl Group: The introduction of a methyl group at the C4 position creates steric bulk that biases the pyrrolidine ring toward specific Cγ-endo or Cγ-exo puckered conformations. This pre-organization is critical when the scaffold is used to mimic proline residues in peptidomimetics or when occupying highly specific hydrophobic pockets in kinase hinge regions.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position is not merely a passive shield; it actively prevents the oxidation of the secondary amine during the functionalization of the C2-hydroxymethyl group. Furthermore, it provides the necessary lipophilicity to facilitate purification via standard normal-phase chromatography before mild acidic deprotection [1].

-

C2-Hydroxymethyl Versatility: The -CH₂OH group serves as a synthetic divergence point. It can be oxidized to a carboxylic acid for peptide coupling, or converted into a leaving group (e.g., mesylate) for nucleophilic substitution, allowing for rapid library generation.

Therapeutic Target Landscape

The derivatization of this scaffold has led to significant breakthroughs across multiple therapeutic domains.

Kinase Inhibition (JNK and TRK Pathways)

Pyrrolidine derivatives are frequently employed in targeting the ATP-binding sites of kinases. For example, in the development of isoform-selective c-Jun N-terminal kinase (JNK) inhibitors, the deprotected pyrrolidine nitrogen acts as a crucial hydrogen bond donor/acceptor with the kinase hinge region. The 4-methylpyrrolidine core has been successfully integrated into covalent inhibitors targeting JNK2/3, achieving high selectivity over JNK1 by exploiting subtle differences in the hydrophobic binding pockets [2].

Epigenetic Readers (GAS41 YEATS Domain)

The GAS41 YEATS domain recognizes acetylated lysine residues on histones, driving oncogenesis in non-small cell lung cancer (NSCLC). Small molecule inhibitors utilizing the 4-methylpyrrolidine scaffold have been developed to block this chromatin-binding activity. The scaffold's rigid 3D structure allows it to perfectly occupy the narrow, channel-like acetyl-lysine binding pocket of the YEATS domain [3].

GPCR Modulation

Beyond oncology, the scaffold is utilized in cardiovascular and metabolic disease research. It forms the core of highly selective ligands for the Angiotensin II subtype 2 (AT2) receptor (e.g., CGP-42112 analogues), which mediate vasodilation and natriuresis via the NO/cGMP pathway [4].

Fig 1. Modulation of the JNK MAPK signaling pathway by pyrrolidine-derived inhibitors.

Self-Validating Synthetic Methodologies

To ensure reproducibility and high enantiomeric excess (ee), the following step-by-step protocols detail the two primary pathways for scaffold derivatization.

Protocol A: Mild Oxidation to 4-Methylproline Derivatives

Objective: Convert the C2-hydroxymethyl group to a carboxylic acid without epimerizing the sensitive C2 chiral center. Causality: Traditional harsh oxidants (e.g., KMnO₄) can cause racemization at the alpha-carbon. Using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with BAIB (Bis(acetoxy)iodobenzene) provides a mild, highly selective catalytic cycle that preserves stereochemical integrity.

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine in a 1:1 mixture of Dichloromethane (DCM) and water (0.2 M concentration).

-

Catalyst Addition: Add 0.2 eq of TEMPO to the biphasic mixture. The biphasic nature ensures the water-soluble carboxylic acid product partitions away from the organic oxidation site, preventing over-oxidation.

-

Oxidant Addition: Slowly add 2.2 eq of BAIB portion-wise at 0°C.

-

Reaction Monitoring: Stir vigorously at room temperature for 4-6 hours. Monitor via TLC (stain with Ninhydrin; the starting material will show a distinct spot, while the acid will streak unless a drop of acetic acid is added to the eluent).

-

Quenching & Validation: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Acidify the aqueous layer to pH 3 using 1M HCl, then extract with Ethyl Acetate.

-

Verification: Confirm the presence of the carbonyl peak (~1710 cm⁻¹) via IR spectroscopy and validate stereoretention via chiral HPLC.

Protocol B: Mesylation and Nucleophilic Amination

Objective: Introduce a primary or secondary amine at the C2 position for subsequent kinase hinge-binder synthesis. Causality: Direct amination of an alcohol is thermodynamically unfavorable. Converting the hydroxyl to a methanesulfonate (mesylate) creates an excellent leaving group, enabling clean SN2 substitution.

Step-by-Step Workflow:

-

Mesylation: Dissolve the scaffold (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Add 2.0 eq of Triethylamine (Et₃N) to act as an acid scavenger.

-

Activation: Cool to 0°C and add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise. Stir for 2 hours. The reaction is self-validating if a white precipitate (Et₃N·HCl) forms, indicating successful mesylation.

-

Substitution: Isolate the mesylate intermediate via rapid aqueous workup (avoiding prolonged exposure to water to prevent hydrolysis). Dissolve the crude mesylate in anhydrous DMF.

-

Amination: Add 3.0 eq of the desired nucleophilic amine and 2.0 eq of K₂CO₃. Heat to 80°C for 12 hours.

-

Purification: Purify via flash column chromatography to yield the aminated pyrrolidine intermediate.

Fig 2. Divergent synthetic workflows for 1-Boc-2-hydroxymethyl-4-methylpyrrolidine derivatization.

Quantitative Activity Profiles

The integration of the 4-methylpyrrolidine scaffold has yielded highly potent compounds across various indications. The table below summarizes the quantitative biological activity of key derivatives synthesized from this core structure.

| Target Protein / Receptor | Scaffold Role in Binding Pocket | Representative Compound Type | Binding Affinity / Activity | Reference |

| JNK2 / JNK3 (Kinase) | Hinge-region hydrogen bond donor (post-deprotection). | Covalent Aminopyrazole | IC₅₀ < 1.0 μM (High selectivity over JNK1) | [2] |

| GAS41 YEATS (Epigenetic) | Occupies acetyl-lysine channel; hydrophobic interactions. | DLG-41 (Small Molecule) | IC₅₀ ≈ 150 nM | [3] |

| AT2 Receptor (GPCR) | Core structural rigidifier for peptide mimicry. | CGP-42112 Analogue | Kᵢ ≈ 0.24 nM | [4] |

| CDK1 (Kinase) | ATP-competitive binding site anchor. | 2,6,9-trisubstituted purine | IC₅₀ < 1.0 μM | [1] |

Conclusion

The 1-Boc-2-hydroxymethyl-4-methylpyrrolidine scaffold represents a masterclass in rational drug design. By providing a stereochemically rigid, synthetically versatile, and biologically compatible core, it allows medicinal chemists to probe complex binding pockets—from the ATP hinge regions of MAP kinases to the narrow channels of epigenetic reader domains. Adhering to the strictly controlled synthetic protocols outlined above ensures that the stereochemical integrity of this privileged scaffold is maintained, ultimately translating to high-fidelity therapeutic candidates.

References

-

National Institutes of Health (NIH) / PMC . "Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1." Sci Rep. Available at:[Link]

-

National Institutes of Health (NIH) / PMC . "Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer." J Med Chem. Available at:[Link]

-

BioCrick . "CGP 42112 | Selective, high affinity AT2 ligand." BioCrick Research Database. Available at:[Link]

1-Boc-2-hydroxymethyl-4-methylpyrrolidine: A Versatile Chiral Scaffold for Next-Gen Therapeutics

Executive Summary

1-Boc-2-hydroxymethyl-4-methylpyrrolidine (specifically the (2S,4R) isomer, CAS 220047-75-6 ) is a high-value chiral building block utilized in the synthesis of conformationally restricted peptidomimetics and small-molecule inhibitors.[1] Unlike native proline, the C4-methyl substitution locks the pyrrolidine ring into specific "envelope" conformations, influencing the binding affinity of the final drug candidate. The C2-hydroxymethyl group serves as a versatile "chemical handle," allowing for rapid diversification into aldehydes, amines, or ether linkages—critical for Fragment-Based Drug Discovery (FBDD).

This guide details the structural properties, validated synthesis protocols, and strategic applications of this scaffold in modern medicinal chemistry.

Part 1: Structural Characteristics & Stereochemistry

The utility of this building block stems from its precise stereochemical definition. The (2S,4R) configuration is the most widely employed in drug development, often derived from naturally occurring trans-4-hydroxy-L-proline.

Stereochemical Configuration[1]

-

C2 Position (S): Retains the natural L-proline chirality, ensuring compatibility with biological recognition elements in peptides and enzymes.

-

C4 Position (R): The methyl group is typically trans to the C2 substituent in the thermodynamic product, reducing steric clash within the ring pucker.

-

N-Boc Group: Provides orthogonal protection, stable to basic conditions (e.g., ester hydrolysis, nucleophilic attacks) but readily cleaved by acid (TFA/HCl), facilitating iterative synthesis.

Conformational Locking

The C4-methyl group restricts the pyrrolidine ring flexibility, favoring a specific C

Part 2: Validated Synthesis Protocol

While the starting material (N-Boc-4-methylproline methyl ester) can be synthesized via Wittig olefination of 4-oxoproline followed by hydrogenation, the critical step for generating this specific building block is the chemoselective reduction of the ester to the primary alcohol without racemization.

Protocol: Chemoselective Reduction of N-Boc-4-methylproline Ester

Objective: Convert the C2-methyl ester to the C2-hydroxymethyl group.

Reagent Choice: Lithium Borohydride (LiBH

-

Causality: LiAlH

is overly aggressive and can lead to ring opening or partial Boc-cleavage at elevated temperatures. LiBH

Materials

-

Substrate: (2S,4R)-1-Boc-4-methylproline methyl ester (1.0 eq)

-

Reagent: LiBH

(2.0 M in THF, 2.5 eq) -

Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

-

Quench: 10% Citric acid or Saturated NH

Cl

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add the substrate and dissolve in anhydrous THF.

-

Activation: Cool the solution to 0°C using an ice bath. This kinetic control prevents potential epimerization at the C2 position during the initial hydride attack.

-

Addition: Add LiBH

solution dropwise over 15 minutes.-

Observation: Gas evolution (H

) will occur. Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Self-Validating Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Product, Rf ~0.3) should appear.

-

-

Quench: Cool back to 0°C. Carefully add 10% citric acid dropwise until gas evolution ceases.

-

Note: Citric acid is preferred over HCl to prevent premature Boc deprotection.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Gradient: 20%

50% EtOAc in Hexanes) yields the pure alcohol as a colorless oil/solid.

Synthesis Workflow Diagram

Caption: Chemoselective reduction pathway preserving the N-Boc group and C2 stereochemistry.

Part 3: Applications in Drug Discovery[4]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for antiviral and oncology programs.

Peptidomimetics & Gamma-Turn Inducers

In peptide chains, replacing a native proline with 1-Boc-2-hydroxymethyl-4-methylpyrrolidine (after oxidation to the acid or used as the alcohol in depsipeptides) constrains the backbone.

-

Mechanism: The C4-methyl group sterically clashes with the preceding residue's carbonyl, forcing the peptide into a sharp turn (gamma-turn).

-

Application: Used in designing inhibitors for protein-protein interactions (PPIs) where a loop conformation is critical for binding.

Kinase and Viral Protease Inhibitors

The hydroxymethyl group is often converted into an amine or ether to link with "warheads" or solubility-enhancing groups.

-

HCV Inhibitors: Analogs of this scaffold appear in the optimization of HCV NS5A inhibitors (e.g., Velpatasvir-like macrocycles), where the pyrrolidine ring bridges the replication complex binding domain.

-

FBDD (Fragment-Based Drug Discovery): The molecule serves as a core fragment. The Boc group is removed to attach a hinge-binding motif, while the hydroxymethyl group is extended to probe the solvent-exposed regions of a kinase pocket.

Comparison: Native Proline vs. 4-Methyl Scaffold

| Feature | Native L-Proline | (2S,4R)-4-Methyl Scaffold | Impact on Drug Design |

| Lipophilicity (LogP) | Low | Increased | Improved membrane permeability. |

| Conformational Bias | Flexible (Endo/Exo equilibrium) | Locked (Bias toward Exo) | Higher binding affinity (entropic advantage). |

| Metabolic Stability | Susceptible to prolyl hydroxylases | Resists 4-hydroxylation | Prolonged half-life in vivo. |

| Functional Handles | C2-COOH only | C2-CH2OH + C4-Me | Dual vectors for SAR exploration. |

Strategic Application Logic

Caption: Divergent synthesis pathways utilizing the scaffold for distinct therapeutic modalities.

Part 4: Quality Control & Analytics

To ensure the integrity of the chiral building block, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)[5]

-

H NMR (CDCl

- 1.45 ppm: Strong singlet (9H) corresponding to the Boc group .

- 1.05 ppm: Doublet (3H) corresponding to the C4-Methyl group .

-

3.50–3.70 ppm: Multiplets corresponding to the C2-CH

-

Absence of

3.70 ppm (s): Confirm complete reduction by ensuring the methyl ester singlet is absent.

Optical Rotation

-

The specific rotation

is a critical purity check. For the (2S,4R) isomer, the value is typically negative (e.g.,

HPLC Purity

-

Column: Chiralpak AD-H or OD-H (to separate enantiomers/diastereomers).

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Detection: UV at 210 nm (weak absorbance due to lack of chromophore; ELSD is preferred if available).

References

-

National Institutes of Health (NIH) - PubChem. (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Precursor Data). [Link]

-

MDPI - Molecules. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. [Link]

-

Common Organic Chemistry. Reduction of Esters to Alcohols: LiBH4 Protocol. [Link]

Sources

Methodological & Application

Application Note and Protocol: Facile Deprotection of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine

Introduction

The tert-butyloxycarbonyl (Boc) group is a lynchpin in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and materials science applications. Its popularity stems from its robust stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.[1] This application note provides a comprehensive guide to the deprotection of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine, a chiral building block of significant interest.

We will explore two of the most reliable and widely adopted protocols for Boc deprotection: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and the use of 4M hydrogen chloride (HCl) in 1,4-dioxane.[1][2] This guide will not only provide step-by-step instructions but also delve into the underlying reaction mechanism, potential side reactions, and critical safety considerations to ensure a successful and safe experimental outcome.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established E1 elimination pathway.[1] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide gas and the free amine. In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding salt (trifluoroacetate or hydrochloride).[1]

Caption: Acid-catalyzed Boc deprotection mechanism.

Materials and Methods

| Reagent/Apparatus | Method A: TFA/DCM | Method B: 4M HCl in 1,4-Dioxane |

| Starting Material | 1-Boc-2-hydroxymethyl-4-methylpyrrolidine | 1-Boc-2-hydroxymethyl-4-methylpyrrolidine |

| Deprotection Reagent | Trifluoroacetic acid (TFA) | 4M Hydrogen chloride in 1,4-dioxane |

| Solvent | Dichloromethane (DCM), anhydrous | 1,4-Dioxane, anhydrous |

| Work-up Reagents | Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄ | Diethyl ether or MTBE |

| Apparatus | Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel | Round-bottom flask, magnetic stirrer, filtration apparatus |

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and generally applicable method for Boc deprotection. The volatility of both DCM and TFA facilitates their removal during work-up.

Workflow:

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1-Boc-2-hydroxymethyl-4-methylpyrrolidine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is to control any potential exotherm during the addition of the strong acid.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (5–10 eq) to the stirred solution. A common and effective concentration is a 25-50% (v/v) solution of TFA in DCM.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1–4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the crude oil can be azeotroped with toluene (3 x 10 mL).[3]

-

Aqueous Work-up: Dissolve the residue in a suitable organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: This will generate carbon dioxide gas, so vent the separatory funnel frequently.

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Final Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to yield the free amine, 2-hydroxymethyl-4-methylpyrrolidine.

Method B: Deprotection using 4M HCl in 1,4-Dioxane

This method is particularly useful when the final product is desired as a hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.[1]

Workflow:

Caption: Experimental workflow for HCl/Dioxane Boc deprotection.

Step-by-Step Procedure:

-

Reaction Setup: Place 1-Boc-2-hydroxymethyl-4-methylpyrrolidine (1.0 eq) in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq). If the starting material is a solid, a minimal amount of an appropriate solvent like methanol can be used for initial dissolution.

-

Reaction: Stir the mixture at room temperature for 1–4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Product Isolation:

-

If a precipitate forms: The product, 2-hydroxymethyl-4-methylpyrrolidine hydrochloride, will often precipitate as a solid. Collect the solid by filtration.[1]

-

If no precipitate forms: Concentrate the reaction mixture under reduced pressure to obtain the crude product. The resulting residue can be triturated with a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to induce solidification.

-

-

Washing and Drying: Wash the collected solid with diethyl ether to remove any non-polar impurities. Dry the solid under vacuum to yield the hydrochloride salt of the product.

-

Free Amine Generation (Optional): The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base.

Discussion and Field-Proven Insights

-

Choice of Acid: The choice between TFA and HCl often depends on the subsequent steps in a synthetic sequence. If the amine is to be used directly in a reaction that is sensitive to trace amounts of TFA, the HCl method is preferable. The hydrochloride salt is often a crystalline solid, which can be easier to handle and purify than the free amine, which may be an oil.

-

Side Reactions: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[3][4] While the hydroxymethyl group on the target molecule is not highly susceptible to this, other nucleophilic moieties within more complex substrates could be at risk. In such cases, the addition of a scavenger, such as anisole or thioanisole, to the reaction mixture is recommended to trap the tert-butyl cation.[3]

-

Work-up Considerations: For the TFA method, complete removal of the acid is crucial. Azeotroping with toluene is an effective technique.[3] When performing the basic wash, it is important to be cautious of the CO₂ evolution. For the HCl method, if the hydrochloride salt does not precipitate, trituration with a non-polar solvent is a common and effective way to induce crystallization.

-

Solvent Purity: The use of anhydrous solvents is important, especially for the HCl/dioxane method, to avoid potential side reactions and ensure the efficiency of the deprotection.

Safety Precautions

Both trifluoroacetic acid and 4M HCl in 1,4-dioxane are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can cause respiratory irritation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

4M HCl in 1,4-Dioxane: This reagent is corrosive and toxic. 1,4-Dioxane is a suspected carcinogen. Avoid inhalation of vapors and contact with skin and eyes. Ensure the storage container is tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 14(1), 1-8. [Link]

-

Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3840-3853. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Nikolic, N. A., & Beak, P. (1997). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 74, 23. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

- Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.

-

Choy, J., Jaime-Figueroa, S., Jiang, L. S., & Wagner, P. J. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3840-3853. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

-

PubMed. (n.d.). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S). [Link]

Sources

Application Notes and Protocols: Selective Oxidation of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine to its Aldehyde Counterpart

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the oxidation of (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine, a chiral pyrrolidine derivative, to its corresponding aldehyde, (2S,4R)-1-Boc-2-formyl-4-methylpyrrolidine.[1] We delve into the mechanistic nuances and provide detailed, field-proven protocols for three widely employed and effective oxidation methodologies: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation. The comparative analysis of these methods, including reaction conditions, work-up procedures, and potential challenges, will empower chemists to make informed decisions for their specific synthetic needs.

Introduction: The Critical Role of Chiral Pyrrolidine Aldehydes

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. The aldehyde functionality serves as a versatile synthetic handle for a myriad of subsequent transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures. The starting material, (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine, possesses a defined stereochemistry that is often crucial for the target molecule's biological activity.[1]

The primary challenge in this oxidation lies in preventing over-oxidation of the nascent aldehyde to the corresponding carboxylic acid, which can readily occur with stronger oxidizing agents.[2][3][4] The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is generally stable under the mild conditions of the discussed methods, though its sensitivity to acidic conditions warrants careful consideration during work-up and purification.[5][6][7][8]

Comparative Overview of Recommended Oxidation Methods

The choice of an optimal oxidation protocol is contingent upon several factors, including reaction scale, substrate sensitivity, availability of reagents, and desired purity of the final product. The following table summarizes the key features of the three recommended methods for the oxidation of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine.

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | Parikh-Doering Oxidation |

| Oxidizing System | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | DMSO, SO₃·Pyridine complex, Triethylamine |

| Typical Temperature | -78 °C | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours | 0.5-4 hours | 1-12 hours |

| Advantages | Inexpensive reagents, high yields, reliable. | Mild, neutral conditions, simple setup.[9][10] | Can be run at non-cryogenic temperatures, operationally simple.[11] |

| Disadvantages | Requires cryogenic temperatures, malodorous dimethyl sulfide byproduct.[12] | Reagent is expensive and potentially explosive.[9] | May require a large excess of reagents for high conversion.[11] |

| Work-up | Aqueous quench, extraction. | Basic work-up with sodium thiosulfate, extraction. | Aqueous quench, extraction. |

Mechanistic Insights and Rationale for Method Selection

A foundational understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the oxidation protocols.

Swern Oxidation: Activated DMSO Chemistry

The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride.[12][13][14] The key reactive species is the chloro(dimethyl)sulfonium chloride, which is formed at low temperatures.[13]

The reaction proceeds through the formation of an alkoxysulfonium salt upon addition of the alcohol. A hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), then facilitates an intramolecular E2-type elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[14][15] The cryogenic temperature (-78 °C) is critical to prevent side reactions and decomposition of the activated DMSO species.[16]

Caption: Key stages in the Swern oxidation mechanism.

Dess-Martin Periodinane (DMP) Oxidation: A Mild Hypervalent Iodine Approach

The Dess-Martin Periodinane (DMP) oxidation offers a significant operational advantage by proceeding at ambient temperatures and under neutral pH conditions.[9][10] DMP is a hypervalent iodine compound that acts as a mild and selective oxidizing agent for primary and secondary alcohols.[10][17]

The mechanism involves the initial formation of a periodinane intermediate through ligand exchange between the alcohol and an acetate group on the iodine center.[17] This is followed by an intramolecular deprotonation of the α-hydrogen, leading to the formation of the carbonyl compound.[17] The mildness of this method makes it highly compatible with a wide range of functional groups.[9]

Caption: Simplified mechanism of Dess-Martin Periodinane oxidation.

Parikh-Doering Oxidation: Non-Cryogenic Activated DMSO

The Parikh-Doering oxidation represents a valuable modification of the activated DMSO methodology, circumventing the need for cryogenic conditions.[11] In this protocol, the sulfur trioxide-pyridine complex (SO₃·Py) is used to activate DMSO.[11][18]

This reaction can often be conducted between 0 °C and room temperature, making it more amenable to large-scale synthesis.[11] The mechanism is analogous to the Swern oxidation, involving the formation of an alkoxysulfonium salt followed by base-mediated elimination. The operational simplicity is a key advantage of this method.[11]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Swern Oxidation

This protocol is adapted from established Swern oxidation procedures.[16][19][20][21]

Materials:

-

(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dry ice/acetone bath

Procedure:

-

Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM (5 mL per mmol of alcohol) and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate dry flask, dissolve anhydrous DMSO (2.5 eq.) in anhydrous DCM (2 mL per mmol of alcohol).

-

-

Activation of DMSO:

-

Slowly add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature remains below -60 °C.

-

Stir the resulting mixture at -78 °C for 20 minutes.

-

-

Oxidation of the Alcohol:

-

Dissolve (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the alcohol solution dropwise to the activated Swern reagent at -78 °C.

-

Stir the reaction mixture at this temperature for 45 minutes.

-

-

Formation of the Aldehyde:

-

Slowly add triethylamine (5.0 eq.) to the reaction mixture, maintaining the temperature below -60 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography on silica gel.[22]

-

Caption: Experimental workflow for Swern oxidation.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on standard DMP oxidation procedures.[9][23]

Materials:

-

(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine (1.0 eq.) in anhydrous DCM (10 mL per mmol of alcohol).

-

-

Oxidation:

-

Add Dess-Martin Periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously until the layers are clear.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[22]

-

Protocol 3: Parikh-Doering Oxidation

This protocol is adapted from established Parikh-Doering oxidation methods.[11][18]

Materials:

-

(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine

-

Sulfur trioxide-pyridine complex (SO₃·Py)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine (1.0 eq.), SO₃·Pyridine complex (2.0-3.0 eq.), and triethylamine (3.0-5.0 eq.) in a mixture of anhydrous DMSO and anhydrous DCM.

-

-

Oxidation:

-

Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde via flash column chromatography.[22]

-

Characterization of the Product

The resulting aldehyde, (2S,4R)-1-Boc-2-formyl-4-methylpyrrolidine, should be characterized to confirm its identity and purity.

-

¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the range of δ 9.0-10.0 ppm. The Boc group will show a characteristic singlet at around δ 1.4 ppm integrating to 9 protons.[24]

-

¹³C NMR: The aldehyde carbonyl carbon will appear in the range of δ 190-205 ppm.

-

IR Spectroscopy: A strong C=O stretching band for the aldehyde should be observed around 1720-1740 cm⁻¹.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting and Key Considerations

-

Aldehyde Stability: Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid.[4][25] It is advisable to use the purified aldehyde promptly or store it under an inert atmosphere at low temperatures.

-

Purification Challenges: Some aldehydes may be unstable on silica gel.[22] In such cases, alternative purification methods like distillation (if applicable) or purification via a bisulfite adduct can be considered.[2][22][26]

-

Incomplete Conversion: If the reaction stalls, adding a further portion of the oxidizing agent may be necessary. Ensure all reagents are anhydrous, as water can interfere with the reaction.

-

Epimerization: For chiral centers alpha to the newly formed carbonyl, there is a potential risk of epimerization, especially under basic conditions. Using a bulkier base like diisopropylethylamine (DIPEA) in the Swern oxidation can sometimes mitigate this.[20]

Conclusion

The selective oxidation of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine to its aldehyde is a critical transformation for the synthesis of advanced pharmaceutical intermediates. This application note has provided a detailed comparative analysis and robust protocols for three of the most effective and widely used methods: Swern, Dess-Martin, and Parikh-Doering oxidations. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the most suitable protocol for their synthetic objectives, ensuring high yields and purity of the desired chiral aldehyde.

References

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (2020, January 6). Retrieved from [Link]

-

Hansen, H. C., et al. (2000). Synthesis of Aldehyde Building Blocks Protected as Acid Labile N-Boc N,O-Acetals: Toward Combinatorial Solid Phase Synthesis of Novel Peptide Isosteres. ACS Publications. Retrieved from [Link]

-

Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Retrieved from [Link]

-

Hansen, H. C., et al. (2001, January 15). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. PubMed. Retrieved from [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. Retrieved from [Link]

-

The Swern Oxidation: Mechanism and Features. (2021, March 31). Chemistry Hall. Retrieved from [Link]

-

Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

OXIDATION OF A 1º ALCOHOL USING DESS-MARTIN-PERIODINANE. Retrieved from [Link]

-

Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved from [Link]

-

Oxidation of Primary Alcohol to Aldehyde. Chemistry Guru. Retrieved from [Link]

-

Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Retrieved from [Link]

-

Oxidising alcohols to make aldehydes and ketones. Chemguide. Retrieved from [Link]

-

Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6). ResearchGate. Retrieved from [Link]

-

Parikh–Doering oxidation. Wikipedia. Retrieved from [Link]

-

A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved from [Link]

-

Preparing Aldehydes and Ketones. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications. Retrieved from [Link]

-

Swern oxidation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Swern Oxidation Proceedure. MSU chemistry. Retrieved from [Link]

-

Swern oxidation. Wikipedia. Retrieved from [Link]

-

TEMPO-Mediated Oxidations. Retrieved from [Link]

-

Swern Oxidation. (2020, January 6). Chemistry Steps. Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar. Retrieved from [Link]

-

Parikh-Doering oxidation. (2025, November 10). YouTube. Retrieved from [Link]

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Swern Oxidation. Organic Chemistry Portal. Retrieved from [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Activated Dimethyl Sulfoxide. Retrieved from [Link]

-

Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. Retrieved from [Link]

-

synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Retrieved from [Link]

-

TEMPO-Catalyzed Green Alcohol Oxidation. (2018, February 12). Retrieved from [Link]

-

TEMPO and Its Derivatives: Synthesis and Applications. (2014, January 31). Semantic Scholar. Retrieved from [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Retrieved from [Link]

-

Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017, October 2). Beilstein Journals. Retrieved from [Link]

-

Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

N‐Hydroxyphthalimide Catalyzed Aerobic Oxidation of Aldehydes under Continuous Flow Conditions. (2022, April 20). Wiley Online Library. Retrieved from [Link]

-

1-Boc-4-AP. Wikipedia. Retrieved from [Link]

-

Organic Chemistry II (Chem 2042). Retrieved from [Link]

Sources

- 1. (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine | 220047-75-6 | Benchchem [benchchem.com]

- 2. chemistryguru.com.sg [chemistryguru.com.sg]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. organic-chemistry.org [organic-chemistry.org]